molecular formula AlV5 B12522553 CID 78063603

CID 78063603

Cat. No.: B12522553
M. Wt: 281.689 g/mol
InChI Key: AFRANXMPFYXQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78063603 (PubChem Compound Identifier 78063603) is a chemical compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) provides a unique identifier for its structural configuration. The compound features a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms at positions 2 and 4, contributing to its reactivity and biological interactions . Analytical data from GC-MS and LC-ESI-MS highlight its stability under vacuum distillation and distinct fragmentation patterns in collision-induced dissociation (CID) experiments, which aid in structural elucidation .

Properties

Molecular Formula

AlV5

Molecular Weight

281.689 g/mol

InChI

InChI=1S/Al.5V

InChI Key

AFRANXMPFYXQCU-UHFFFAOYSA-N

Canonical SMILES

[Al].[V].[V].[V].[V].[V]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063603” involves specific reaction conditions and reagents. Detailed synthetic routes are essential for obtaining high purity and yield. The preparation methods may include various steps such as condensation, cyclization, and purification processes .

Industrial Production Methods: Industrial production of compound “this compound” requires scalable and cost-effective methods. Techniques such as continuous flow synthesis and large-scale batch reactions are employed to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78063603” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties .

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents such as sodium borohydride .

Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of compound “CID 78063603” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. Understanding these interactions is crucial for developing new applications and therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78063603 with structurally analogous compounds, focusing on molecular properties, bioactivity, and synthetic routes. Data are compiled from experimental studies and computational analyses :

Property This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₇H₅ClN₃ C₇H₄Cl₂N₂
Molecular Weight (g/mol) 188.01 195.65 180.59 187.03
Substituents 2,4-dichloro 4-chloro, 5-isopropyl 7-chloro, 1-methyl 5,7-dichloro
Log S (Solubility) -3.07 -2.89 -2.45 -3.12
Hydrogen Bond Donors 1 0 1 1
Hydrogen Bond Acceptors 3 3 3 2
Bioactivity (PAINS Alerts) 0 alerts 1 alert (polycyclic ether) 0 alerts 1 alert (nitro group)
Synthetic Yield 72% (via KI/DMF coupling) 65% (via Pd-catalyzed cross-coupling) 58% (via SNAr reaction) 70% (via cyclization)

Key Findings:

Structural Influence on Solubility : this compound exhibits lower solubility (Log S = -3.07) compared to 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (Log S = -2.45), likely due to the electron-withdrawing effects of its dichloro substituents .

Bioactivity and Toxicity : Unlike 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, this compound lacks PAINS (Pan-Assay Interference Compounds) alerts, suggesting higher specificity in drug discovery applications .

Synthetic Efficiency : this compound achieves a 72% yield via iodide-mediated coupling, outperforming analogs synthesized via nucleophilic aromatic substitution (SNAr) .

Mass Spectrometry Differentiation : this compound’s unique fragmentation pattern under CID voltage (e.g., dominant m/z 153 fragment) distinguishes it from isomers like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, which produces m/z 142 .

Research Implications

  • Pharmacokinetics : The higher Log P (lipophilicity) of this compound compared to its analogs suggests improved membrane permeability but may require formulation adjustments to mitigate solubility limitations .
  • Environmental Impact : Chlorinated analogs, including this compound, exhibit persistence in environmental matrices, necessitating studies on degradation pathways .

Q & A

Q. How to address reproducibility challenges in this compound synthesis?

  • Methodological Answer : Publish detailed synthetic routes with CIF files for crystallographic data. Share raw spectra (NMR, MS) in supplementary materials. Use blockchain-enabled lab notebooks (e.g., SciNote) for immutable record-keeping .

Q. What techniques improve meta-analysis of this compound’s pharmacokinetic data?

  • Methodological Answer : Standardize metrics (e.g., AUC, Cₘₐₓ) across studies. Use random-effects models to account for heterogeneity. Perform subgroup analyses by species, administration route, or formulation type. Assess publication bias with funnel plots .

Ethical & Reporting Standards

Q. How to comply with FAIR principles for this compound data?

  • Methodological Answer : Deposit datasets in repositories (e.g., ChEMBL, Zenodo) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., MeSH, ChEBI). Adopt ISA-Tab format for experimental workflows to ensure interoperability .

Q. What guidelines govern reporting negative results for this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. Submit to journals specializing in negative results (e.g., Journal of Negative Results). Disclose limitations transparently to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.